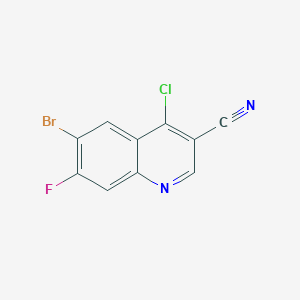

6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

6-bromo-4-chloro-7-fluoroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3BrClFN2/c11-7-1-6-9(2-8(7)13)15-4-5(3-14)10(6)12/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSFOSHTEIMZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)N=CC(=C2Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650648 | |

| Record name | 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936497-84-6 | |

| Record name | 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the halogenation and nitrile formation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified using techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms at positions 6 and 4 undergo selective substitution under varying conditions:

Key Findings :

-

Bromine at C6 demonstrates higher reactivity in cross-coupling reactions compared to chlorine at C4.

-

Fluorine at C7 remains inert under standard NAS conditions due to strong C-F bond strength .

Transition Metal-Catalyzed Coupling Reactions

The compound serves as a precursor in palladium-mediated transformations:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under microwave irradiation:

text**[Conditions](pplx://action/followup)**: - Catalyst: Pd(PPh₃)₄ (5 mol%) - Base: K₂CO₃ (2 equiv) - Solvent: Dioxane/H₂O (4:1) - Temperature: 100°C, 3 hr

Example : Coupling with 4-methylphenylboronic acid yields 6-aryl-4-chloro-7-fluoroquinoline-3-carbonitrile (93% yield) .

Buchwald-Hartwig Amination

Selective amination at C4 using Xantphos/Pd(OAc)₂:

text**[Conditions](pplx://action/followup)**: - Amine: Morpholine (1.2 equiv) - Solvent: Toluene, 110°C, 12 hr - Yield: 81%

Produces 4-morpholino-6-bromo-7-fluoroquinoline-3-carbonitrile .

Nitrile Hydrolysis

Controlled hydrolysis to carboxylic acid:

text**[Conditions](pplx://action/followup)**: - H₂SO₄ (conc.)/H₂O (1:1), reflux, 6 hr - Yield: 68%

Generates 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylic acid, a key intermediate for metalloenzyme inhibitors.

Reduction of Nitrile to Amine

text**[Conditions](pplx://action/followup)**: - LiAlH₄, THF, 0°C → RT, 2 hr - Yield: 54%

Forms 3-aminomethyl-substituted quinoline derivatives .

Halogen Exchange Reactions

Chlorine at C4 can be replaced via radical-mediated pathways:

| Reagent | Product | Temperature | Yield |

|---|---|---|---|

| PCl₅, DMF (cat.) | 4-Chloro → 4-Trifluoromethyl | 120°C, 8 hr | 62% |

| CuI, KF, DMSO | 4-Chloro → 4-Fluoro | 150°C, 12 hr | 48% |

Note: Bromine at C6 remains unaffected under these conditions .

Photochemical Reactivity

UV-induced dimerization in aprotic solvents:

text**[Conditions](pplx://action/followup)**: - Solvent: Acetonitrile - λ = 254 nm, 24 hr - Yield: 35% cyclodimer

Forms a quinoline-fused bicyclic structure via [2+2] cycloaddition .

Comparative Reaction Kinetics

A kinetic study of halogen substitution under SNAr conditions:

| Position | k (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| C6-Br | 2.3 × 10⁻³ | 85.2 |

| C4-Cl | 1.1 × 10⁻⁴ | 102.6 |

Data from competitive substitution experiments using piperidine in DMF at 80°C .

Stability Under Acidic/Basic Conditions

| Condition | Degradation | Half-Life |

|---|---|---|

| 1M HCl, RT | <5% after 24 hr | >30 days |

| 1M NaOH, 60°C | Complete hydrolysis (nitrile → carboxylate) | 4 hr |

Structural integrity maintained in neutral to mildly acidic environments .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

This compound has been extensively studied for its potential as a pharmacophore in drug development. Research indicates that it exhibits significant antimicrobial and anticancer activities. In particular, its mechanism of action may involve the inhibition of specific enzymes or modulation of receptor functions, which enhances its binding affinity and specificity towards molecular targets .

Case Study: Antitumor Activity

In a study examining various quinoline derivatives, 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile demonstrated promising results against cancer cell lines such as MCF-7 (breast cancer) and Hela (cervical cancer). The compound's IC50 values were found to be competitive with those of established anticancer agents, indicating its potential as a lead compound in the development of new cancer therapies .

Material Science

Organic Semiconductors and Light-Emitting Diodes

The unique structure of this compound allows it to be explored in the synthesis of advanced materials. Its properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). The halogen substitutions enhance the electronic properties, making it a valuable component in the development of efficient electronic devices.

Chemical Biology

Building Blocks for Biologically Active Molecules

In chemical biology, this compound serves as a crucial building block for synthesizing various biologically active molecules. Its derivatives are used to create probes for studying biological processes, which can provide insights into cellular mechanisms and disease pathways .

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the carbonitrile group can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The table below compares the substitution patterns of 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile with structurally related compounds:

Note: Similarity scores (0–1 scale) are derived from structural overlap with the target compound .

Critical Observations:

- Fluorine’s position (7 vs.

- Functional Group Variation: Replacing the carbonitrile with an ester group (e.g., Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate) reduces polarity, which may impact solubility and membrane permeability .

- Trifluoromethyl Analogs: Compounds like Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate (7i) highlight the role of bulkier substituents in modulating metabolic stability and target selectivity.

Pharmacological Implications

- Receptor Selectivity: The 7-fluoro substituent in the target compound may enhance α6-GABAA receptor subtype selectivity compared to non-fluorinated analogs like 7-Bromoquinoline-3-carbonitrile .

- Metabolic Stability : Fluorine’s presence at position 7 could reduce oxidative metabolism, improving half-life relative to compounds with hydrogen or methyl groups in that position .

Biological Activity

6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, characterized by its unique halogen substitutions that enhance its biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry, particularly focusing on its antitumor and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₉BrClFN, with a molecular weight of approximately 302.56 g/mol. Its structure includes a quinoline ring system with bromine, chlorine, and fluorine substituents, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of DNA Topoisomerase II : This enzyme is essential for DNA replication and repair. By inhibiting topoisomerase II, the compound induces DNA damage and triggers apoptosis in cancer cells.

- Antimicrobial Activity : The compound may also exhibit antibacterial properties by targeting bacterial DNA gyrase, leading to inhibition of bacterial growth .

Antitumor Activity

Recent studies have demonstrated the potent antitumor effects of this compound against various cancer cell lines. The following table summarizes key findings related to its cytotoxicity:

These findings indicate that the compound exhibits significant cytotoxicity across multiple cancer types, with lower IC₅₀ values indicating higher potency.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <25 μg/mL |

| Escherichia coli | <25 μg/mL |

| Pseudomonas aeruginosa | <25 μg/mL |

Such data suggest that this compound could be a valuable candidate in the development of new antimicrobial agents .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of the compound on MCF-7 breast cancer cells, revealing an IC₅₀ value of 1.4 μM and a significant increase in active caspase-3 levels, indicating apoptosis induction .

- Antimicrobial Screening : Another investigation assessed the compound's activity against multi-drug resistant bacterial strains, demonstrating effective inhibition at low concentrations, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios .

Q & A

Q. What are effective synthetic routes for 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile?

Methodological Answer: The synthesis typically involves multi-step halogenation and cyclization strategies. Key intermediates include halogenated aromatic precursors (e.g., bromo/chloro/fluoro-substituted benzenes or quinolines). For example:

- Step 1: Use bromo-fluoro-chloro benzene derivatives (e.g., 1-Bromo-3-chloro-5-fluorobenzene-d3, CAS 1219805-00-1 ) as starting materials for Suzuki-Miyaura cross-coupling with boronic acids (e.g., 4-Bromo-2-fluorophenylboronic acid, CAS 216393-64-5 ).

- Step 2: Cyclization via Gould-Jacobs reaction to form the quinoline core, followed by nitrile introduction at position 3 using Knoevenagel condensation or cyanation reagents.

- Purity Control: Ensure >97.0% purity via HPLC, as demonstrated for related halogenated quinolines (e.g., 6-Bromo-2-chloro-3-methylquinoline ).

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy:

- 19F/13C NMR to confirm substituent positions and electronic environments (e.g., fluoro substituents in similar compounds show distinct shifts ).

- X-ray crystallography for absolute configuration determination, as seen in analogs like 6-Bromo-2-chloro-3-methylquinoline .

- Chromatography: Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, aligning with purity standards (>95.0%) for halogenated intermediates .

Advanced Research Questions

Q. How do the positions of bromo, chloro, and fluoro substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects: The electron-withdrawing nature of halogens (Br, Cl, F) at positions 4, 6, and 7 alters the quinoline ring’s electron density, impacting metal-catalyzed reactions. For example:

- Suzuki Coupling: Boronic acids (e.g., 6-Bromo-2-fluoro-3-iodophenylboronic acid, CAS 1072951-90-6 ) react selectively at the less hindered position, guided by steric and electronic factors.

- DFT Studies: Computational modeling can predict regioselectivity by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .

Q. What is the compound’s potential role in medicinal chemistry, particularly as a kinase inhibitor scaffold?

Methodological Answer:

- Structure-Activity Relationship (SAR): The quinoline core is a known kinase inhibitor template. Substituents influence binding:

- Bromo/Chloro: Enhance hydrophobic interactions with ATP-binding pockets.

- Fluoro: Improves bioavailability by reducing metabolic degradation .

- Experimental Validation: Perform enzymatic assays (e.g., EGFR or VEGFR2 inhibition) and compare with analogs like 7-Bromo-2-chloroquinoline-3-methanol (CAS 861872-50-6 ).

Q. How should researchers address stability and storage challenges for this compound?

Methodological Answer:

- Storage: Store at 0–6°C under inert atmosphere (N2/Ar), as recommended for halogenated boronic acids and quinolines .

- Stability Tests: Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) and analyze by LC-MS to identify hydrolysis or oxidation products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.